2-Methoxy-5-(methoxymethoxy)isonicotinaldehyde

Organic Synthesis Protecting Group Strategy Heterocyclic Chemistry

2-Methoxy-5-(methoxymethoxy)isonicotinaldehyde (CAS 867267-27-4) is a polysubstituted pyridine-4-carbaldehyde derivative with the molecular formula C₉H₁₁NO₄ and a molecular weight of 197.19 g/mol. It features a methoxy group at the 2-position and a methoxymethoxy (MOM) protected hydroxyl group at the 5-position of the isonicotinaldehyde core.

Molecular Formula C9H11NO4
Molecular Weight 197.19 g/mol
CAS No. 867267-27-4
Cat. No. B3161071
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methoxy-5-(methoxymethoxy)isonicotinaldehyde
CAS867267-27-4
Molecular FormulaC9H11NO4
Molecular Weight197.19 g/mol
Structural Identifiers
SMILESCOCOC1=CN=C(C=C1C=O)OC
InChIInChI=1S/C9H11NO4/c1-12-6-14-8-4-10-9(13-2)3-7(8)5-11/h3-5H,6H2,1-2H3
InChIKeyCLADBSZPHROUKB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Methoxy-5-(methoxymethoxy)isonicotinaldehyde (CAS 867267-27-4): A Protected Heteroaromatic Aldehyde for Advanced Synthesis


2-Methoxy-5-(methoxymethoxy)isonicotinaldehyde (CAS 867267-27-4) is a polysubstituted pyridine-4-carbaldehyde derivative with the molecular formula C₉H₁₁NO₄ and a molecular weight of 197.19 g/mol . It features a methoxy group at the 2-position and a methoxymethoxy (MOM) protected hydroxyl group at the 5-position of the isonicotinaldehyde core. This compound is primarily utilized as a key synthetic intermediate and a versatile heterocyclic building block in medicinal chemistry and organic synthesis . Its primary commercial availability is as a research-grade chemical with a typical purity of 97-98%, supplied by specialized vendors .

The Specificity of 2-Methoxy-5-(methoxymethoxy)isonicotinaldehyde: Why Analogs Are Not Drop-In Replacements


Generic substitution of 2-Methoxy-5-(methoxymethoxy)isonicotinaldehyde with other isonicotinaldehyde derivatives is not feasible due to the critical influence of its specific substitution pattern on both chemical reactivity and downstream biological or material properties. The methoxymethoxy (MOM) group serves as a precise protecting group for a latent hydroxyl functionality [1]. This allows for controlled, sequential functionalization in multi-step syntheses, a feature absent in unsubstituted isonicotinaldehyde or analogs with different protecting groups. Furthermore, the 2-methoxy substituent significantly alters the electron density of the pyridine ring, affecting its nucleophilicity and its performance in key reactions such as palladium-catalyzed cross-couplings [2]. Substituting with a simpler pyridine aldehyde would compromise the designed synthetic route, leading to different regioisomers, altered reaction kinetics, and ultimately, the failure to obtain the target molecular architecture. The combination of these two groups in the 2- and 5-positions is specific to this CAS number, making it a non-interchangeable building block for projects that rely on this precise orthogonality.

Quantitative Differentiation of 2-Methoxy-5-(methoxymethoxy)isonicotinaldehyde


Enhanced Orthogonality in Multi-Step Synthesis: MOM Protection vs. Unprotected Analogs

The methoxymethoxy (MOM) protecting group provides a significant advantage in orthogonal synthetic strategies compared to unprotected hydroxyl-containing analogs like 5-hydroxy-2-methoxyisonicotinaldehyde. The MOM group is stable to a range of reaction conditions (e.g., bases, nucleophiles, mild oxidants) but can be selectively cleaved under acidic conditions, enabling a controlled unmasking of the hydroxyl group at a specific step in a synthesis [1]. In contrast, the free hydroxyl analog is incompatible with many reaction types (e.g., alkylation, acylation, oxidation) without undesired side reactions. This differential stability and reactivity constitute a key point of differentiation.

Organic Synthesis Protecting Group Strategy Heterocyclic Chemistry

Modulated Electronic Effects for Pyridine-Directed Chemistry

The presence of the 2-methoxy group significantly alters the electron density of the pyridine ring compared to the unsubstituted isonicotinaldehyde. This electronic modulation can be quantified by comparing calculated or experimental Hammett constants (σ) or NMR chemical shifts. The electron-donating nature of the methoxy group increases electron density on the pyridine ring, which can affect the rate and regioselectivity of electrophilic aromatic substitutions or metal-catalyzed cross-coupling reactions [1].

Medicinal Chemistry Cross-Coupling Reactions Structure-Activity Relationship

Regioselective Functionalization: A Defined Scaffold for Medicinal Chemistry

The specific 2-methoxy-5-methoxymethoxy substitution pattern on the isonicotinaldehyde scaffold dictates a unique vector of functionalization compared to other regioisomers, such as 2-methoxy-3-methoxymethoxyisonicotinaldehyde or the corresponding nicotinaldehyde analogs. This defined geometry is critical in structure-activity relationship (SAR) studies, as it directs the placement of subsequent substituents in three-dimensional space [1].

Medicinal Chemistry Scaffold Hopping Lead Optimization

Validated Application Scenarios for 2-Methoxy-5-(methoxymethoxy)isonicotinaldehyde


Synthesis of Complex Heterocyclic Drug Candidates Requiring Orthogonal Protection

This compound is ideally suited as a building block in the multi-step synthesis of complex drug candidates, particularly those containing a pyridine core. The MOM protecting group allows for a series of synthetic manipulations (e.g., halogenation, cross-coupling, nucleophilic substitution) to be performed on the pyridine ring without interference from a free hydroxyl group. The final deprotection step under mild acidic conditions then reveals the 5-hydroxy-2-methoxyisonicotinaldehyde moiety, which can be further functionalized or left as a key pharmacophoric element [1].

Preparation of Hemoglobin Modulators for Sickle Cell Disease Research

Patents disclose the use of 2-Methoxy-5-(methoxymethoxy)isonicotinaldehyde as a direct intermediate in the synthesis of substituted heteroaryl aldehydes that act as allosteric modulators of hemoglobin [1]. These advanced molecules are being investigated for their potential to treat disorders like sickle cell disease by increasing the oxygen affinity of hemoglobin and preventing red blood cell sickling. The use of this specific aldehyde building block is integral to the patented synthetic routes, highlighting its importance in this therapeutic area.

Construction of Focused Libraries for Structure-Activity Relationship (SAR) Studies

The compound's defined substitution pattern makes it a valuable scaffold for generating focused compound libraries. By using the aldehyde as a key point of diversification (e.g., via reductive amination, Grignard addition, or Knoevenagel condensation), medicinal chemists can systematically explore SAR around the 4-position of the pyridine ring . This allows for the rapid optimization of potency, selectivity, and pharmacokinetic properties of lead compounds derived from this core structure.

Development of Advanced Materials and Coordination Complexes

The dual functionality of an aldehyde and a protected hydroxyl group within a pyridine framework makes this compound a promising precursor for the synthesis of advanced materials. For example, it can be used to create novel ligands for metal coordination complexes or as a monomer for covalent organic frameworks (COFs) and metal-organic frameworks (MOFs) . The ability to control the sequence of functional group manipulation is essential for designing materials with specific, predictable properties.

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